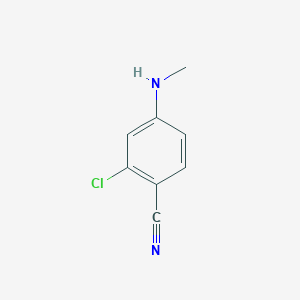

2-Chloro-4-(methylamino)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(methylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJSHGODRXQSIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094493-82-9 | |

| Record name | 2-chloro-4-(methylamino)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Novel Reaction Pathways of 2 Chloro 4 Methylamino Benzonitrile

Established and Classical Synthetic Routes

The traditional synthesis of 2-Chloro-4-(methylamino)benzonitrile and its precursors often relies on robust and well-understood chemical transformations. These methods include nucleophilic aromatic substitution, reduction of nitro compounds, and potential ammoxidation processes.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the methylamino group onto the benzonitrile (B105546) ring. This strategy typically involves the reaction of a di-halogenated benzonitrile with methylamine (B109427). The electron-withdrawing nature of the nitrile group and the second halogen atom activates the aromatic ring towards nucleophilic attack.

A common precursor for this reaction is 2,4-dichlorobenzonitrile (B1293624). In this molecule, the chlorine atom at the 4-position is more susceptible to substitution than the chlorine at the 2-position. This regioselectivity is attributed to the greater activation provided by the para-cyano group compared to the ortho-cyano group. The reaction proceeds by the addition of methylamine to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a chloride ion to yield the final product. Another viable precursor is 2-chloro-4-fluorobenzonitrile, where the highly electronegative fluorine atom serves as an excellent leaving group, often allowing the reaction to proceed under milder conditions.

A related classical method is the Sandmeyer reaction, which can be used to produce key benzonitrile intermediates. For instance, a precursor like 2-chloro-4-fluoroaniline (B1295073) can undergo a diazotization reaction, followed by treatment with cuprous cyanide to yield 2-chloro-4-fluorobenzonitrile. google.com This intermediate can then undergo nucleophilic aromatic substitution with methylamine.

Reduction-Based Approaches

Reduction-based methods are a cornerstone for the synthesis of aromatic amines from their corresponding nitro precursors. For the synthesis of this compound, a common route involves the synthesis and subsequent reduction of 2-chloro-4-nitrobenzonitrile (B1360291).

The precursor, 2-chloro-4-nitrobenzonitrile, can be synthesized by the dehydration of 2-chloro-4-nitrobenzamide, for example, by using thionyl chloride. prepchem.com Once obtained, the nitro group is reduced to an amino group to form 2-chloro-4-aminobenzonitrile. This reduction can be achieved using various reagents and conditions. Following the reduction, the primary amine (2-chloro-4-aminobenzonitrile) would undergo a separate methylation step to introduce the methyl group and yield the final product.

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 2-chloro-4-nitrobenzonitrile | Hydrazine (B178648) monohydrate | Heated to initiate, then refluxed for ~30 minutes | 2-chloro-4-aminobenzonitrile | 78% | prepchem.com |

| 2-chloro-4-nitrobenzonitrile | Stannous chloride (SnCl₂), Hydrogen chloride | Heated to 100°C in glacial acetic acid | 4-amino-2-chlorobenzonitrile | 96% | google.com |

Ammoxidation Processes

Ammoxidation is a significant industrial process used to convert alkylarenes (aromatic compounds with an alkyl side-chain) directly into benzonitriles. atamanchemicals.comguidechem.com The process involves the reaction of the alkylbenzene with ammonia (B1221849) and oxygen at high temperatures over a metal oxide catalyst. atamanchemicals.com

While direct ammoxidation of 2-chloro-4-(methylamino)toluene to produce this compound is not commonly documented, the technology is applicable to a wide range of substituted toluenes, including chlorotoluenes. medcraveonline.comgoogle.com The reaction proceeds via the gas-phase catalytic oxidation of the methyl group in the presence of ammonia. youtube.com The development of highly selective catalysts, such as transition metal oxide clusters within zeolite pores, has improved the efficiency of this method for producing various substituted benzonitriles. medcraveonline.com This approach represents a potentially atom-economical route if a suitable precursor is available.

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing molecules like this compound. These include transition metal-catalyzed cross-coupling reactions and metal-free organocatalytic systems.

Transition Metal-Catalyzed Coupling Reactions for Precursors and Derivatives

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds. Reactions like the Buchwald-Hartwig amination are powerful tools for coupling amines with aryl halides. This methodology could be applied to synthesize this compound by reacting a precursor such as 2-chloro-4-bromobenzonitrile with methylamine in the presence of a palladium or copper catalyst. These reactions are valued for their high functional group tolerance and efficiency.

Furthermore, transition metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Kumada reactions, are instrumental in synthesizing complex benzonitrile derivatives by forming carbon-carbon bonds. semanticscholar.org For instance, these methods could be used to build a substituted benzonitrile core from simpler precursors, which is then further functionalized to yield the target molecule.

Organocatalytic and Metal-Free Synthetic Methodologies for Benzonitriles

Recent advances have led to the development of organocatalytic and metal-free methods for synthesizing benzonitriles, avoiding the potential toxicity and cost associated with transition metals. google.comrsc.org N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of benzonitriles. nih.govresearchgate.net One such strategy involves the NHC-catalyzed annulation of precursor molecules to construct the benzonitrile framework directly. acs.org These reactions often proceed under mild conditions and offer a high degree of control over the final product structure. While specific applications to this compound are still emerging, these metal-free approaches represent a significant and sustainable frontier in synthetic chemistry.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound is fundamentally a challenge of regioselectivity, focusing on the precise arrangement of the chloro, methylamino, and nitrile functional groups at the 1, 2, and 4 positions of the benzene (B151609) ring. As the molecule itself is achiral, stereoselectivity is not a factor in its direct preparation.

The primary synthetic strategies rely on starting materials that already possess the desired 1,2,4-substitution pattern, thereby ensuring the correct regiochemical outcome. A common and logical synthetic route commences with 2-chloro-4-nitrobenzonitrile. This precursor establishes the critical arrangement of the chloro and nitrile groups. The synthesis proceeds through the reduction of the nitro group to an amine, which is then methylated. For example, a documented procedure shows the reduction of 2-chloro-4-nitrobenzonitrile to 2-chloro-4-aminobenzonitrile using hydrazine monohydrate, which can be isolated as a solid precipitate prepchem.com. The subsequent N-methylation of the resulting primary amine yields the final this compound.

Alternative approaches for synthesizing substituted benzonitriles that offer high regioselectivity include:

Ammoxidation: The direct, one-step conversion of a methyl group on a substituted toluene (B28343) to a nitrile group via ammoxidation is a powerful industrial method. The synthesis of 2-chlorobenzonitrile (B47944) from 2-chlorotoluene (B165313) has been achieved using V₂O₅/Al₂O₃ catalysts, where the catalyst composition is crucial for achieving high selectivity rsc.org.

Ring Transformation: Novel methods can construct the aromatic ring itself. For instance, functionalized 2-amino-isophthalonitriles have been synthesized with excellent regioselectivity by reacting 2H-pyran-2-ones with malononitrile (B47326) under mild, room-temperature conditions researchgate.net.

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound offer multiple avenues for chemical modification and the synthesis of more complex derivatives.

The strongly polarized carbon-nitrogen triple bond of the nitrile group has an electrophilic carbon atom, making it a prime target for nucleophilic attack and a wide array of transformations libretexts.orgopenstax.org.

Reduction: The nitrile group can be fully reduced to a primary amine (-CH₂NH₂). This is typically accomplished using strong hydride reagents like lithium aluminum hydride (LiAlH₄) libretexts.orgopenstax.orgchemistrysteps.comorganic-chemistry.org. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be employed for the partial reduction of nitriles to aldehydes (-CHO) vanderbilt.edu. Furthermore, reagents like tetra-n-butylammonium borohydride (B1222165) have been shown to effectively reduce aromatic nitriles while leaving other sensitive functional groups on the ring, such as halogens or nitro groups, unaffected clockss.org.

Hydrolysis: Under aqueous acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the final carboxylic acid product libretexts.orgopenstax.orgchemistrysteps.comlibretexts.org.

Addition of Organometallics: Grignard and other organometallic reagents can add to the electrophilic nitrile carbon. The resulting imine anion intermediate is then hydrolyzed upon aqueous workup to yield a ketone, effectively creating a new carbon-carbon bond libretexts.orgchemistrysteps.comlibretexts.org. The electronic nature of the aromatic ring influences this reactivity; the electron-donating methylamino group in the target molecule may decrease the electrophilicity of the nitrile carbon compared to benzonitriles bearing electron-withdrawing substituents nih.gov.

| Reaction | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Reduction (Full) | LiAlH₄, (n-Bu)₄NBH₄ | Primary Amine (-CH₂NH₂) | libretexts.orgchemistrysteps.comclockss.org |

| Reduction (Partial) | DIBAL-H | Aldehyde (-CHO) | vanderbilt.edu |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid (-COOH) | libretexts.orgchemistrysteps.comlibretexts.org |

| Grignard Addition | 1. RMgX, 2. H₃O⁺ | Ketone (-C(O)R) | libretexts.orgchemistrysteps.comlibretexts.org |

The secondary amine of the methylamino group is nucleophilic and serves as a handle for further functionalization.

Alkylation and Acylation: The nitrogen atom can be further alkylated using alkyl halides or acylated with acyl chlorides or anhydrides to form tertiary amines or amides, respectively. These are standard transformations used to build molecular complexity or to serve as protecting groups. The alkylation of related aromatic amines often requires a base in a polar aprotic solvent nih.gov.

Azo Coupling: The activating, ortho-para directing methylamino group can facilitate electrophilic aromatic substitution. A related molecule, 2-chloro-4-[(2-methyl-1H-indol-3-yl)azo]benzonitrile, demonstrates the potential for the amine to participate in diazo-coupling reactions to form colored azo compounds uni.lu.

The chlorine atom provides a valuable site for constructing more elaborate molecules, primarily through transition-metal-catalyzed cross-coupling reactions sigmaaldrich.com.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction is used to form new carbon-carbon bonds by coupling the aryl chloride with an organoboron compound (e.g., a boronic acid or ester). This method has been widely applied to 2-halobenzonitriles to generate biphenyl (B1667301) structures, which are common motifs in pharmacologically active molecules sci-hub.stasianpubs.org. For instance, 2-chlorobenzonitrile has been successfully coupled with various partners to create key intermediates asianpubs.orgthieme-connect.de.

Other Cross-Couplings: Besides Suzuki coupling, other reactions like the Kumada coupling (using Grignard reagents) and Buchwald-Hartwig amination (forming a new C-N bond) are powerful tools for modifying aryl halides sigmaaldrich.comasianpubs.org. It is important to note that aryl chlorides are generally less reactive than the corresponding bromides or iodides, often necessitating the use of specialized, highly active catalyst systems to achieve efficient conversion asianpubs.org.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Linkage | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) complexes | C-C (Biaryl) | sci-hub.stasianpubs.org |

| Kumada | Grignard Reagent | Ni or Pd complexes | C-C (Biaryl) | asianpubs.orgthieme-connect.de |

| Buchwald-Hartwig | Amine | Pd(0) complexes | C-N (Diaryl- or Alkylarylamine) | sigmaaldrich.com |

Process Optimization and Scalable Synthesis Investigations

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale requires rigorous process optimization to maximize yield, minimize cost, and ensure operational safety.

Route and Reagent Selection: A scalable synthesis favors the use of inexpensive, readily available starting materials and a minimal number of synthetic steps asianpubs.org. A manufacturing route could begin with a bulk chemical like 2-chlorotoluene. The subsequent steps, including ammoxidation, nitration, reduction, and methylation, would each need to be optimized for efficiency. Studies on the ammoxidation of 2-chlorotoluene have shown that the choice of catalyst and reaction conditions significantly impacts the selectivity towards the desired 2-chlorobenzonitrile product rsc.org.

Optimization of Reaction Conditions: Key parameters such as solvent, temperature, pressure, reaction time, and catalyst loading must be systematically investigated. In the synthesis of related biphenyls from o-chlorobenzonitrile, the use of mixed solvent systems like toluene-tetrahydrofuran was found to be advantageous for achieving high product yield while also allowing for easier solvent recycling in an industrial setting asianpubs.org.

Biocatalytic Approaches: Modern process development often explores biocatalysis as a green and highly selective alternative to traditional chemical methods. While not directly applied to the synthesis of the title compound, research into nitrilase enzymes demonstrates the potential of biocatalysis. These enzymes can hydrolyze nitriles, and through protein engineering and optimization of process parameters like pH, temperature, and substrate loading, highly efficient and scalable processes have been developed for the production of chiral acids from nitriles almacgroup.com. The principles of such optimization are broadly applicable to developing robust manufacturing processes.

Purification and Isolation: Efficient and scalable purification methods are critical. Chromatography is generally avoided in large-scale production in favor of crystallization or distillation. The synthesis of precursors like 2-chloro-4-aminobenzonitrile demonstrates a process where the product conveniently precipitates from the reaction mixture and can be isolated by simple filtration prepchem.com. Designing the final step to produce a solid product that can be purified by recrystallization is a key goal in process development.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Methylamino Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Chloro-4-(methylamino)benzonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, supplemented by theoretical calculations, would be employed to achieve an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Elucidation of Molecular Connectivity via 1D and 2D NMR (e.g., COSY, HSQC, HMBC)

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the amine proton. The aromatic region would likely display a complex splitting pattern due to the spin-spin coupling between the non-equivalent protons on the benzene (B151609) ring. The methyl group protons would appear as a singlet, integrating to three protons, while the N-H proton would also be a singlet, the chemical shift of which could be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H data by revealing the chemical shifts of all eight carbon atoms in the molecule. The nitrile carbon is expected to appear in the characteristic downfield region for cyano groups. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the chloro, methylamino, and cyano substituents. The methyl carbon will appear in the upfield aliphatic region.

To definitively assign these signals and establish the molecular framework, a suite of 2D NMR experiments would be indispensable:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For this compound, COSY would be crucial in establishing the connectivity between the adjacent aromatic protons, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. HSQC would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique shows couplings between protons and carbons over two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for piecing together the entire molecular skeleton. For instance, correlations from the methyl protons to the carbon of the methylamino group and the adjacent aromatic carbon would be expected. Similarly, correlations from the aromatic protons to the nitrile carbon would confirm its position.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational modeling.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.75 | d |

| H-5 | 6.60 | dd |

| H-6 | 7.40 | d |

| NH | 4.50 | s (broad) |

| CH₃ | 2.90 | s |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C-CN) | 100.0 |

| C2 (C-Cl) | 138.0 |

| C3 | 112.0 |

| C4 (C-NHCH₃) | 152.0 |

| C5 | 110.0 |

| C6 | 134.0 |

| CN | 118.0 |

| CH₃ | 30.0 |

Isotopic Labeling Studies in NMR

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a powerful technique to further probe molecular structure and dynamics. While no specific isotopic labeling studies on this compound have been reported, this methodology could provide invaluable insights.

For instance, selective ¹³C labeling of the nitrile carbon would enhance its signal in the ¹³C NMR spectrum, which can be beneficial for relaxation studies or in cases of low signal intensity. Similarly, ¹⁵N labeling of the amino group would enable the direct observation of the nitrogen nucleus via ¹⁵N NMR spectroscopy. This would provide precise information about the electronic environment of the nitrogen atom and could be used to study hydrogen bonding interactions. Furthermore, ¹⁵N labeling would introduce ¹H-¹⁵N and ¹³C-¹⁵N couplings, which could be observed in specialized 2D NMR experiments, providing additional structural constraints. Deuterium labeling of the N-H proton could be used to confirm its assignment and to study the kinetics of proton exchange.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These complementary methods are instrumental in identifying functional groups and elucidating molecular structure.

Detailed Vibrational Assignment and Mode Analysis

The FT-IR and Raman spectra of this compound are predicted to exhibit a series of characteristic absorption and scattering bands, respectively. A detailed assignment of these vibrational modes can be achieved through computational analysis, often employing Density Functional Theory (DFT) calculations.

Key predicted vibrational modes for this compound include:

N-H Stretch: A sharp to moderately broad band is expected in the region of 3350-3450 cm⁻¹ in the IR spectrum, corresponding to the stretching vibration of the N-H bond in the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methyl group would likely appear between 2850 and 2960 cm⁻¹.

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group is predicted in the range of 2220-2240 cm⁻¹. The position of this band is sensitive to the electronic effects of the substituents on the aromatic ring.

C=C Aromatic Stretches: Several bands in the 1450-1600 cm⁻¹ region are attributable to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

N-H Bend: The in-plane bending vibration of the N-H bond is expected around 1500-1550 cm⁻¹.

C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond of the methylamino group is predicted to occur in the 1250-1350 cm⁻¹ region.

C-Cl Stretch: A strong absorption band corresponding to the C-Cl stretching vibration is anticipated in the range of 700-800 cm⁻¹.

The following table summarizes the predicted key vibrational frequencies for this compound.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | ~3400 | Medium-Strong | Weak |

| Aromatic C-H Stretch | ~3050 | Medium | Strong |

| Aliphatic C-H Stretch | ~2920 | Medium | Medium |

| C≡N Stretch | ~2230 | Strong | Strong |

| C=C Aromatic Stretch | ~1600, ~1500, ~1450 | Medium-Strong | Medium-Strong |

| N-H Bend | ~1520 | Medium | Weak |

| C-N Stretch | ~1300 | Strong | Medium |

| C-Cl Stretch | ~750 | Strong | Medium |

Probing Intermolecular Interactions and Hydrogen Bonding Networks

The presence of the N-H group in this compound allows for the formation of intermolecular hydrogen bonds. In the solid state or in concentrated solutions, the N-H group can act as a hydrogen bond donor, while the nitrogen of the nitrile group or the nitrogen of another methylamino group can act as acceptors. These hydrogen bonding interactions can lead to noticeable shifts in the vibrational frequencies of the involved functional groups.

Specifically, the N-H stretching frequency is expected to shift to lower wavenumbers (red-shift) and the band may become broader and more intense upon hydrogen bond formation. The C≡N stretching frequency may also be slightly affected. By comparing the spectra recorded in different phases (e.g., solid vs. dilute solution in a non-polar solvent), the extent of hydrogen bonding can be inferred. For instance, a study on the related 2-amino-4-chlorobenzonitrile revealed the presence of N-H···N interactions in the solid state. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities are characteristic of a molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the substituted benzene ring. The presence of the electron-donating methylamino group and the electron-withdrawing nitrile and chloro groups will influence the energies of these transitions.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectrum and to analyze the nature of the electronic transitions. These calculations can identify the specific molecular orbitals involved in the transitions. For example, in the related 2-amino-4-chlorobenzonitrile, two main absorption peaks corresponding to π → π* and n → π* transitions were observed. researchgate.net A similar pattern would be anticipated for this compound, with the λmax values being modulated by the substitution of a methyl group on the amine.

The primary electronic transitions are likely to involve the highest occupied molecular orbital (HOMO), which is expected to have significant contributions from the π-system of the benzene ring and the lone pair of the nitrogen atom of the methylamino group, and the lowest unoccupied molecular orbital (LUMO), which is likely to be a π* orbital with significant character on the nitrile group and the aromatic ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key factor in determining the λmax of the lowest energy absorption band.

Predicted UV-Vis Absorption Maxima

| Transition | Predicted λmax (nm) |

| π → π | ~250 |

| π → π | ~300 |

Characterization of Electronic Transitions and Chromophoric Properties

The electronic absorption spectrum of this compound is expected to be characterized by transitions involving the π-electron system of the benzene ring and the non-bonding electrons of the amino and cyano groups. The chromophoric system, consisting of the benzene ring substituted with an electron-donating methylamino group and electron-withdrawing chloro and cyano groups, gives rise to distinct absorption bands in the ultraviolet-visible (UV-Vis) region.

The primary electronic transitions anticipated for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For aromatic compounds like this compound, these transitions are typically intense and occur at shorter wavelengths. The substitution on the benzene ring influences the energy of these transitions. The presence of the methylamino group (an auxochrome) and the cyano group (a chromophore) is expected to cause a bathochromic shift (red shift) of the absorption bands compared to unsubstituted benzene.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, primarily from the nitrogen atom of the methylamino and cyano groups, to an antibonding π* orbital of the aromatic ring. These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Intensity | Expected Wavelength Region |

| π → π | Bonding π to Antibonding π | High | Shorter Wavelength (UV) |

| n → π | Non-bonding (N atoms) to Antibonding π | Low | Longer Wavelength (UV/Vis) |

Solvatochromic Behavior and Solvent Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in the polarity of the solvent. This phenomenon provides insights into the nature of the electronic ground and excited states of a molecule. The solvatochromic behavior of this compound will be influenced by the differential solvation of its ground and excited states.

The molecule possesses both electron-donating (-NHCH₃) and electron-withdrawing (-CN, -Cl) groups, leading to a degree of intramolecular charge transfer (ICT) character. The dipole moment of the molecule is expected to change upon electronic excitation.

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for the electronic transition and a shift of the absorption maximum to a longer wavelength (a red shift).

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, leading to an increase in the transition energy and a shift of the absorption maximum to a shorter wavelength (a blue shift).

For this compound, it is anticipated that the π → π* transition, which often has a more polar excited state, will exhibit positive solvatochromism. The n → π* transition, however, may show a hypsochromic shift in protic solvents due to hydrogen bonding interactions with the lone pair of electrons on the nitrogen atoms, which stabilizes the ground state.

Table 2: Expected Solvatochromic Shifts for this compound

| Transition Type | Expected Shift with Increasing Solvent Polarity | Rationale |

| π → π | Bathochromic (Red Shift) | Increased stabilization of the more polar excited state. |

| n → π | Hypsochromic (Blue Shift) | Stabilization of the ground state through hydrogen bonding in protic solvents. |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported in the searched literature, analysis of the closely related compound, 2-amino-4-chlorobenzonitrile, provides valuable insights into the expected solid-state characteristics. analis.com.my

A single-crystal X-ray diffraction study of 2-amino-4-chlorobenzonitrile revealed a triclinic crystal system with the space group P-1. analis.com.my It is plausible that this compound would crystallize in a similar low-symmetry space group.

The crystal packing of this compound is expected to be governed by a variety of non-covalent interactions, leading to a stable three-dimensional supramolecular architecture. Key anticipated interactions include:

Hydrogen Bonding: The presence of the methylamino group allows for the formation of N-H···N or N-H···Cl hydrogen bonds, which are significant in directing the crystal packing. In the case of 2-amino-4-chlorobenzonitrile, N–H···N interactions were found to be dominant. analis.com.my

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites such as the nitrogen atom of the cyano group of a neighboring molecule.

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Dipole-Dipole Interactions: The polar nature of the cyano and chloro substituents will contribute to dipole-dipole interactions within the crystal structure.

In the solid state, the molecule is expected to adopt a largely planar conformation to maximize conjugation between the methylamino group, the benzene ring, and the cyano group. The bond lengths of the nitrile (C≡N) and the C-N bond of the amino group are expected to be shorter than their typical single and triple bond lengths, respectively, due to this conjugation, as was observed in 2-amino-4-chlorobenzonitrile. analis.com.my The orientation of the methyl group relative to the aromatic ring will be a key conformational feature.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways.

The predicted monoisotopic mass of this compound (C₈H₇ClN₂) is 166.0298 Da. HRMS would be able to confirm this mass with high accuracy. PubChem provides a list of predicted m/z values for various adducts of the compound.

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 167.0371 |

| [M+Na]⁺ | 189.0190 |

| [M+K]⁺ | 204.9929 |

| [M-H]⁻ | 165.0225 |

The fragmentation of this compound in the mass spectrometer is expected to proceed through several characteristic pathways:

Loss of a Methyl Radical: A common fragmentation for N-methylated compounds is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment ion at m/z 151.

Loss of HCN: Benzonitrile (B105546) derivatives often undergo fragmentation with the loss of a neutral hydrogen cyanide (HCN) molecule, which would result in a fragment ion at m/z 139.

Loss of Chlorine: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl), resulting in a fragment ion at m/z 131. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature for chlorine-containing fragments.

Cleavage of the Cyano Group: Loss of the cyano radical (•CN) would produce a fragment ion at m/z 140.

A plausible fragmentation pathway would likely involve an initial loss of a methyl radical followed by the loss of HCN or a chlorine radical.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Methylamino Benzonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties and would be the primary tool for the theoretical investigation of 2-Chloro-4-(methylamino)benzonitrile.

A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, known as the ground state geometry. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure.

Conformational analysis would further explore the molecule's flexibility, particularly rotation around the single bonds, such as the bond connecting the methylamino group to the benzene (B151609) ring. By calculating the energy of different rotational isomers (conformers), a potential energy surface can be mapped to identify the most stable conformer and the energy barriers between different conformations. This analysis is crucial for understanding how the molecule's shape influences its interactions. Despite the utility of this analysis, specific studies detailing the optimized geometry and conformational landscape of this compound have not been identified in the searched literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. An MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions.

For this compound, an MEP analysis would typically reveal:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would likely be concentrated around the nitrogen atom of the nitrile group (C≡N) and potentially the nitrogen of the methylamino group (-NHCH₃) due to the presence of lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and prone to nucleophilic attack. Positive potential would be expected around the hydrogen atom of the methylamino group and potentially on the carbon atoms adjacent to the electron-withdrawing chloro and nitrile groups.

Neutral Regions (Green): These represent areas with near-zero potential.

This analysis provides critical insights into intermolecular interactions, such as hydrogen bonding. However, specific MEP maps and associated quantitative data for this compound are not available in published research.

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level (EHOMO) is related to the molecule's ionization potential, and its location indicates the likely site for electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the electron-rich methylamino group and the π-system of the benzene ring.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level (ELUMO) is related to the electron affinity, and its location shows the probable site for nucleophilic attack. The LUMO is likely to be distributed over the electron-deficient benzonitrile (B105546) portion of the molecule.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more easily polarized and more reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, as shown in the table below. While the theoretical framework is well-established, specific FMO diagrams and calculated reactivity descriptors for this compound are absent from the scientific literature.

Table 1: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to act as an electrophile. |

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational method.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like Gauge-Independent Atomic Orbital (GIAO). These predicted shifts help in the assignment of experimental NMR spectra.

IR Frequencies: The vibrational frequencies from an optimized DFT structure correspond to the peaks in an infrared (IR) spectrum. These calculated frequencies help assign vibrational modes (e.g., C≡N stretch, N-H bend, C-Cl stretch) to the experimentally observed absorption bands.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions, predicting the absorption wavelengths (λmax) that characterize a molecule's UV-Visible spectrum.

Specific computational predictions for the NMR, IR, or UV-Vis spectra of this compound are not documented in the reviewed literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. While DFT provides a static, time-independent picture, MD simulations introduce temperature and pressure to simulate the behavior of a molecule in a realistic environment, such as in a solvent or interacting with a biological target.

For this compound, MD simulations could be used to study its solvation dynamics, diffusion properties, or its binding stability within a protein active site. Such simulations are highly valuable but are also computationally intensive. At present, there are no published MD simulation studies specifically focused on this compound.

Reaction Mechanism Studies and Transition State Analysis

The formation of this compound is conceptually predicated on the nucleophilic aromatic substitution (SNAr) mechanism. This class of reaction is fundamental in the synthesis of substituted aromatic compounds and has been the subject of numerous theoretical and computational investigations. Although specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, a robust understanding of its reaction mechanism and transition state can be extrapolated from studies of analogous systems and foundational principles of physical organic chemistry.

The synthesis would likely proceed via the reaction of 2,4-dichlorobenzonitrile (B1293624) with methylamine (B109427). In this reaction, the methylamine acts as the nucleophile, and the chlorine atoms on the benzonitrile ring are the leaving groups. The nitrile group (-CN) and the chlorine atoms are electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack.

Theoretical investigations into similar SNAr reactions, such as the reaction of amines with other substituted chlorobenzenes or related heterocyclic systems, have been conducted using Density Functional Theory (DFT) calculations. mdpi.com These studies provide insight into the plausible reaction pathway for the formation of this compound. The reaction is expected to proceed through a two-step addition-elimination mechanism. youtube.com

In the first step, which is typically the rate-determining step, the methylamine nucleophile attacks one of the carbon atoms bearing a chlorine atom. This attack leads to the formation of a high-energy intermediate known as a Meisenheimer complex. youtube.com This intermediate is a resonance-stabilized carbanion, and its stability is a crucial factor in determining the reaction rate. The aromaticity of the benzene ring is temporarily disrupted in this intermediate. youtube.com

The second step involves the departure of the chloride ion as a leaving group, which leads to the restoration of the aromaticity of the ring and the formation of the final product.

A key aspect of the reaction is its regioselectivity. The methylamine could, in principle, attack either the carbon at position 2 or the carbon at position 4. Computational studies on related systems, such as 2,4-dichloroquinazolines, have shown that the site of nucleophilic attack is governed by the electronic properties of the ring carbons. mdpi.com DFT calculations on these systems have revealed that the carbon atom with the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient is more susceptible to nucleophilic attack. mdpi.com In the case of 2,4-dichlorobenzonitrile, the strong electron-withdrawing effect of the para-cyano group, in concert with the ortho-chlorine, is expected to make the carbon at the 4-position more electrophilic and thus the preferred site of attack for the methylamine.

Transition state analysis for SNAr reactions using computational methods helps to elucidate the energy profile of the reaction. The transition state for the formation of the Meisenheimer complex would involve the partial formation of the carbon-nitrogen bond and the partial localization of the negative charge on the aromatic ring. The activation energy for this step is a critical parameter that can be calculated using DFT.

While specific calculated values for this compound are not available, a hypothetical representation of the relative activation energies for the attack of methylamine on 2,4-dichlorobenzonitrile can be constructed based on established principles.

Table 1: Hypothetical Calculated Activation Energies for the Reaction of Methylamine with 2,4-Dichlorobenzonitrile

| Site of Nucleophilic Attack | Plausible Intermediate | Relative Activation Energy (kcal/mol) |

| C4-Position | Meisenheimer complex (attack at C4) | Lower |

| C2-Position | Meisenheimer complex (attack at C2) | Higher |

This table is illustrative and based on the general principles of SNAr reactions. The lower activation energy for the attack at the C4-position is predicted due to the combined electron-withdrawing effects of the para-cyano and ortho-chloro groups, making this position more electrophilic.

Further computational investigations would be necessary to provide precise energetic details and to fully characterize the transition state structures for the formation of this compound. Such studies would likely employ DFT methods to map the potential energy surface of the reaction, identify the transition states, and calculate the activation barriers, thus providing a quantitative understanding of the reaction mechanism and regioselectivity.

Role in Chemical Synthesis and Materials Science Applications

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on the benzonitrile (B105546) core endows 2-Chloro-4-(methylamino)benzonitrile with significant potential as a versatile intermediate in organic synthesis. The interplay between the nucleophilic methylamino group, the electrophilic carbon of the nitrile, and the reactive chloro substituent allows for a diverse array of chemical transformations.

Precursor for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The ortho-amino nitrile functionality present in this compound is a well-established precursor for the synthesis of various fused heterocyclic systems, most notably quinazolines.

The reaction of anthranilonitriles with a one-carbon electrophile, such as formic acid or its derivatives, is a classical method for constructing the quinazoline (B50416) ring system. ijirset.comnih.gov It is conceivable that this compound could readily undergo cyclization under similar conditions to yield substituted quinazolinones. Furthermore, the reaction with Grignard reagents could form intermediate ketimines, which upon cyclization with acid chlorides or anhydrides, would provide a flexible route to a variety of 2,4-disubstituted quinazolines. ijirset.com

While not a direct precursor for benzimidazoles in the traditional sense, which typically involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids, the chloro and amino functionalities open up possibilities for more complex synthetic routes. nih.gov For instance, the chloro group could be displaced by an amine via nucleophilic aromatic substitution or a transition-metal-catalyzed process, followed by intramolecular cyclization to form a benzimidazole (B57391) ring.

Intermediate in the Synthesis of Functionalized Aromatic Systems

The chloro substituent on the aromatic ring of this compound serves as a handle for a variety of cross-coupling reactions, enabling the construction of more complex and functionalized aromatic systems. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

It is highly probable that this compound could participate in these transformations. For example, a Suzuki coupling with an arylboronic acid would introduce a new aryl group at the 2-position, leading to biaryl structures that are common motifs in liquid crystals and organic electronics. Similarly, a Buchwald-Hartwig amination could introduce a variety of nitrogen-containing substituents, further expanding the molecular diversity accessible from this starting material.

Potential Applications in Advanced Materials Research

The electronic properties conferred by the electron-donating methylamino group and the electron-withdrawing nitrile group, combined with the potential for further functionalization, make this compound an intriguing candidate for the development of advanced materials.

Precursor for Luminescent Materials

The donor-acceptor (D-A) architecture inherent in this compound, with the methylamino group as the donor and the nitrile group as the acceptor, is a common design strategy for creating molecules with interesting photophysical properties, including fluorescence. While the parent molecule itself may not be highly luminescent, its derivatives hold promise.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This property is often observed in molecules with restricted intramolecular rotation. By incorporating sterically bulky groups through reactions at the chloro or amino positions, it is plausible to design derivatives of this compound that exhibit AIE. These materials could find applications as fluorescent probes for bio-imaging or as active components in solid-state lighting.

Components in Organic Electronic Materials

The development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) relies on the design of organic molecules with tailored electronic properties.

In the context of OLEDs, derivatives of this compound could potentially serve as building blocks for emissive or charge-transporting materials. The D-A structure can be tuned to achieve emission in different regions of the visible spectrum. For example, a related compound, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, has been synthesized and used in the preparation of an OLED device. nih.gov This suggests that appropriately modified derivatives of this compound could exhibit similar electroluminescent properties.

For DSSCs, the sensitizer (B1316253) dye plays a crucial role in light harvesting and charge separation. Organic dyes often feature a D-π-A (donor-pi-acceptor) structure. This compound could serve as the donor-acceptor core, with a π-conjugated linker and an anchoring group (like a carboxylic acid) being introduced through chemical modification to create a functional dye.

Integration into Polymeric Structures

The functional groups on this compound provide multiple avenues for its incorporation into polymeric structures. The chloro group can be a site for nucleophilic substitution polymerization or a precursor for a monomer suitable for cross-coupling polymerization. The amino group could also be used in condensation polymerization reactions.

For example, transformation of the chloro group to a vinyl or ethynyl (B1212043) group would create a monomer that could undergo addition or cyclotrimerization polymerization, respectively. nih.gov The resulting polymers could possess interesting optical and electronic properties derived from the benzonitrile moiety, potentially finding use in applications such as organic electronics or as sensory materials.

Catalytic and Mechanistic Studies

Currently, there is no scientific literature that specifically describes the use of this compound as a ligand or a substrate in novel catalytic cycles. The exploration of its potential in this domain remains a prospective area of research.

The structural features of this compound suggest theoretical possibilities for its involvement in catalytic processes. The presence of the methylamino group and the nitrile nitrogen atom provides potential coordination sites for metal centers, a fundamental characteristic of ligands in catalysis. The electron-donating nature of the methylamino group, combined with the electron-withdrawing nitrile and chloro substituents, creates an electronic environment that could be tuned for specific catalytic activities.

For instance, benzonitrile and its derivatives are known to participate in various catalytic reactions. They can act as substrates in hydrogenation reactions to form valuable benzylamines or undergo cycloaddition reactions. The specific substitution pattern of this compound could influence the regioselectivity and stereoselectivity of such transformations.

Mechanistic studies involving this compound would be essential to understand the electronic and steric effects of the chloro and methylamino groups on the reactivity of the nitrile moiety and the aromatic ring. Such studies could involve kinetic analysis, computational modeling, and the isolation and characterization of reaction intermediates. However, at present, no such studies have been published.

Applications as Analytical Reagents or Chemical Probes in Non-Biological Systems

There is no documented evidence of this compound being employed as an analytical reagent or a chemical probe in non-biological systems.

The development of a molecule for such applications typically relies on specific properties, such as a measurable response (e.g., color change, fluorescence) to the presence of a particular analyte or a change in the chemical environment. The inherent structure of this compound does not immediately suggest obvious chromophoric or fluorophoric properties that would make it a straightforward candidate for a colorimetric or fluorescent probe without further modification.

The nitrile group can sometimes be utilized in the design of chemical sensors, for example, through its interaction with specific metal ions. The amino group could also be functionalized to introduce a signaling unit. However, research to develop and validate this compound for these purposes has not been reported.

For its use as an analytical reagent, it would need to exhibit high selectivity and sensitivity towards a target molecule or ion. This would require extensive investigation into its binding properties and the development of a corresponding detection method. As of now, the scientific community has not pursued this line of inquiry for this particular compound.

Emerging Research Directions and Future Perspectives for 2 Chloro 4 Methylamino Benzonitrile

Integration with Flow Chemistry and Sustainable Synthesis Technologies

The synthesis of 2-Chloro-4-(methylamino)benzonitrile and its derivatives is poised for significant enhancement through the adoption of flow chemistry and other sustainable technologies. Flow chemistry, which involves the continuous pumping of reagents through reactors, offers numerous advantages over traditional batch synthesis, aligning with the principles of green chemistry.

Key benefits for the synthesis involving this compound include:

Improved Safety: The continuous processing of small volumes minimizes the risks associated with handling potentially hazardous reagents and managing exothermic reactions, which can be a concern in the synthesis of substituted benzonitriles.

Enhanced Efficiency and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This leads to higher yields, improved selectivity, and reduced formation of byproducts.

Process Intensification and Scalability: The modular nature of flow chemistry setups allows for straightforward scaling by operating the system for longer durations or by running multiple reactors in parallel. This avoids the complex and often non-linear challenges of scaling up batch reactors.

Sustainability: By optimizing resource and energy use, minimizing waste, and enabling the use of immobilized catalysts or reagents, flow chemistry presents a more sustainable pathway for chemical production. For instance, a packed-bed reactor with an immobilized catalyst could be developed for the synthesis or transformation of this compound, simplifying product purification and enabling catalyst recycling.

Future research will likely focus on developing dedicated flow synthesis protocols for this compound, potentially integrating real-time reaction monitoring to enable rapid optimization and automated process control.

Exploration of Unexplored Reactivity Modes and Novel Transformations

While this compound is recognized as a valuable chemical building block, its full reactive potential remains largely untapped. The molecule's distinct functional groups—a nitrile, a secondary amine, a chloro substituent, and an aromatic ring—offer a rich playground for exploring novel chemical transformations.

Potential Areas for Reactivity Exploration:

Nitrile Group Transformations: Beyond simple hydrolysis or reduction, the nitrile group could be utilized in cycloaddition reactions or as a directing group for ortho-metalation, enabling further functionalization of the aromatic ring.

C-Cl Bond Activation: The chloro-substituent is a prime site for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups. Exploring photocatalytic or electrocatalytic methods for C-Cl activation could open up new, milder reaction pathways.

Amino Group Derivatization: The secondary amine can be a nucleophile or a directing group. Unexplored avenues include its use in multicomponent reactions or its transformation into other nitrogen-containing functionalities like amides, sulfonamides, or N-heterocycles with unique electronic and steric properties.

Ring Functionalization: The interplay between the existing electron-donating (methylamino) and electron-withdrawing (chloro, nitrile) groups creates specific electronic properties on the benzene (B151609) ring, which could be exploited for regioselective electrophilic or nucleophilic aromatic substitution reactions that have not yet been documented.

Future research into these areas could significantly expand the library of derivatives accessible from this compound, providing new scaffolds for drug discovery and materials science.

Development of Advanced Analytical and Spectroscopic Characterization Methods

As new derivatives and applications of this compound are developed, the need for robust and advanced analytical characterization methods becomes paramount. While standard techniques provide basic structural confirmation, a deeper understanding of its properties requires more sophisticated approaches.

Currently, predictive data for techniques like ion mobility-mass spectrometry are available. For example, the predicted Collision Cross Section (CCS) values, which relate to the ion's size and shape in the gas phase, have been calculated for various adducts of the compound.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 167.03705 | 134.3 |

| [M+Na]⁺ | 189.01899 | 145.9 |

| [M-H]⁻ | 165.02249 | 138.0 |

| [M+NH₄]⁺ | 184.06359 | 153 |

Q & A

Q. What are the optimal synthetic routes for 2-chloro-4-(methylamino)benzonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential substitution reactions starting from halogenated benzonitrile precursors. For example, 4-bromo-2-chlorobenzonitrile (II) can undergo Suzuki-Miyaura coupling or nucleophilic substitution with methylamine to introduce the methylamino group . Key factors include:

- Catalyst selection : Pd(OAc)₂ with triphenylphosphine enhances cross-coupling efficiency in Suzuki reactions (yield >90%) .

- Solvent systems : THF-water mixtures improve solubility and reaction homogeneity, while acetonitrile-water systems reduce side reactions .

- Temperature : Elevated temperatures (60–70°C) are critical for completing substitution reactions .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Signals at δ 6.8–7.5 ppm (aromatic protons) and δ 2.8–3.2 ppm (N–CH₃) confirm substitution patterns .

- ¹³C NMR : Peaks near 120 ppm (C≡N) and 40–45 ppm (N–CH₃) validate functional groups .

- Mass Spectrometry (MS) : A molecular ion peak at m/z 180.6 [M+H]⁺ confirms the molecular formula C₉H₈ClN₂ .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of this compound analogs?

Methodological Answer: Structure-Activity Relationship (SAR) studies involve synthesizing analogs and evaluating their pharmacological profiles:

- Methylamino vs. bulkier groups : Replacing methylamine with cyclopropylmethylamine increases steric hindrance, reducing receptor binding affinity (IC₅₀ increases from 50 nM to 1.2 µM) .

- Halogen substitution : Chlorine at the 4-position enhances metabolic stability compared to bromine (t₁/₂: 6.5 vs. 3.2 hours in hepatic microsomes) .

Q. What computational strategies are effective for predicting target interactions of this compound?

Methodological Answer:

Q. How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer:

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies (e.g., hydroxylated derivatives with 10-fold higher activity) .

- Statistical analysis : Apply ANOVA to compare datasets; p <0.05 confirms significance of observed differences .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers (ee >99%) .

- Catalytic asymmetry : Employ chiral ligands like BINAP in palladium-catalyzed reactions to direct stereochemistry .

- Process optimization : Continuous flow reactors reduce racemization risks (residence time <10 minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.